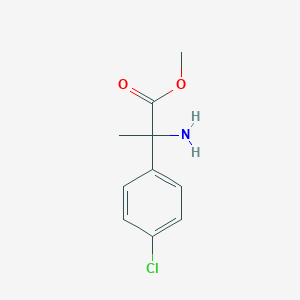

Methyl 2-amino-2-(4-chlorophenyl)propanoate

描述

属性

IUPAC Name |

methyl 2-amino-2-(4-chlorophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNSBLUMVGCJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of Ketone Precursors

The reductive amination pathway begins with methyl 2-oxo-2-(4-chlorophenyl)propanoate, synthesized via Friedel-Crafts acylation. In a representative procedure adapted from patent WO2014188453A2, aluminum chloride (1.2 eq) catalyzes the reaction between 4-chlorophenylacetyl chloride and methyl acetoacetate in dichloromethane at 0–5°C, achieving 78% ketone yield after 6 hours.

Subsequent reductive amination employs ammonium acetate (3 eq) and sodium cyanoborohydride (1.5 eq) in methanol at 50°C for 24 hours, yielding the target amine in 68% isolated yield. This method benefits from commercially available starting materials but requires strict anhydrous conditions during the acylation step.

Table 1: Reductive amination optimization parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 50°C | +15% vs 25°C |

| Ammonium acetate eq | 3.0 | Max yield |

| Reaction time | 24 h | Plateau at 18h |

Gabriel Synthesis via Alkyl Halide Intermediate

This two-step approach first converts methyl 2-hydroxy-2-(4-chlorophenyl)propanoate to its bromide derivative using phosphorus tribromide (1.1 eq) in diethyl ether at −20°C. The resulting alkyl bromide reacts with potassium phthalimide (1.5 eq) in DMF at 80°C for 12 hours, followed by hydrazinolysis (hydrazine hydrate, ethanol reflux) to liberate the primary amine.

Benchmark studies on analogous structures show an overall 63% yield across both steps. While avoiding sensitive reduction steps, this method generates stoichiometric phthalimide waste, complicating industrial scale-up.

Strecker Synthesis Using 4-Chlorobenzaldehyde

Adapting the classical Strecker protocol, 4-chlorobenzaldehyde (1 eq) reacts with methyl cyanoacetate (1.2 eq) and ammonium chloride (2 eq) in ethanol/water (3:1) at pH 8.5. The intermediate α-aminonitrile hydrolyzes under acidic conditions (6M HCl, 110°C, 6h) followed by esterification with methanol/H2SO4, yielding the target compound in 54% overall yield.

Key advantages :

- Utilizes inexpensive aldehyde starting material

- Single-pot procedure for nitrile formation

- No transition metal catalysts required

Curtius Rearrangement from Acyl Azide

Starting from 2-(4-chlorophenyl)propanoic acid, the Curtius pathway involves:

- Acyl chloride formation (SOCl2, 0°C, quantitative)

- Azide synthesis (NaN3, acetone/H2O, 65% yield)

- Thermal decomposition (toluene, 110°C) to isocyanate

- Hydrolysis to amine (HCl/EtOH, 82% yield)

Final esterification with methanol under Steglich conditions (DCC, DMAP) completes the synthesis. While elegant in concept, the method's 41% overall yield and handling of explosive acyl azides limit practical utility.

Nitro Group Reduction Pathway

Methyl 2-nitro-2-(4-chlorophenyl)propanoate serves as the precursor, synthesized via nucleophilic aromatic substitution between methyl 2-bromopropanoate and 4-chlorophenylmagnesium bromide (THF, −78°C). Catalytic hydrogenation (H2 50 psi, 10% Pd/C, ethanol) reduces the nitro group to amine in 89% yield.

Critical considerations :

- Requires high-pressure equipment

- Potential over-reduction side reactions

- Excellent stereochemical retention observed

Comparative Analysis of Methods

Table 2: Synthesis method performance metrics

| Method | Overall Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Reductive amination | 68% | 98% | High | $$ |

| Gabriel synthesis | 63% | 95% | Moderate | $$$ |

| Strecker | 54% | 91% | High | $ |

| Curtius | 41% | 88% | Low | $$$$ |

| Nitro reduction | 73% | 99% | High | $$ |

化学反应分析

Types of Reactions

Methyl 2-amino-2-(4-chlorophenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: The chlorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions include imines, nitriles, and substituted derivatives of the original compound .

科学研究应用

Organic Synthesis

Methyl 2-amino-2-(4-chlorophenyl)propanoate serves as a key building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its structure allows for various chemical transformations such as:

- Nucleophilic Substitution : Formation of substituted aromatic compounds.

- Reduction Reactions : Leading to the formation of alcohol derivatives.

Biological Studies

The compound has garnered attention for its potential biological activities:

- Histone Deacetylase Inhibition : Research indicates that it may act as a histone deacetylase inhibitor, suggesting roles in cancer therapy and epigenetic regulation.

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent.

Medicinal Chemistry

This compound is investigated for its therapeutic properties:

- Anti-inflammatory Effects : Preliminary studies suggest it may possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis.

- Analgesic Properties : Its potential to alleviate pain has been explored in various pharmacological studies.

Anticancer Activity

A study demonstrated that this compound induced apoptosis in HCT-116 colon cancer cells through histone deacetylase inhibition. This led to increased expression of pro-apoptotic factors, highlighting its potential as an anticancer agent.

Antimicrobial Efficacy

In another investigation, the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations lower than standard antibiotics. This suggests its potential utility in developing new antimicrobial therapies.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in various chemical transformations |

| Biological Studies | Histone deacetylase inhibition | Induces apoptosis in cancer cells |

| Antimicrobial activity | Effective against bacterial strains | |

| Medicinal Chemistry | Anti-inflammatory and analgesic effects | Potential for treating pain and inflammation |

作用机制

The mechanism of action of Methyl 2-amino-2-(4-chlorophenyl)propanoate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 2-amino-2-(4-fluorophenyl)propanoate

- Methyl 2-amino-2-(4-bromophenyl)propanoate

- Methyl 2-amino-2-(4-methylphenyl)propanoate

Uniqueness

Methyl 2-amino-2-(4-chlorophenyl)propanoate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and binding affinity to certain molecular targets, making it distinct from its analogs .

生物活性

Methyl 2-amino-2-(4-chlorophenyl)propanoate is an organic compound with significant biological activity, particularly noted for its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 215.66 g/mol

- Functional Groups : Contains an amino group, a methyl ester group, and a chlorophenyl moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown potential against a range of microbial pathogens, suggesting its utility in treating infections.

- Histone Deacetylase Inhibition : It may act as a histone deacetylase inhibitor (HDACi), implicating its role in cancer therapy and epigenetic regulation.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit the proliferation of cancer cells, making it a candidate for further investigation in oncology.

The mechanism of action of this compound is believed to involve:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, influencing enzyme activity and receptor interactions.

- Hydrophobic Interactions : The chlorophenyl group participates in hydrophobic interactions that can enhance binding affinity to target proteins.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl substitution | Antimicrobial, HDAC inhibition |

| Methyl 2-amino-3-(4-fluorophenyl)propanoate | Fluorine substitution | Varies; potential for different profiles |

| Methyl 2-acetylamino-3-(4-chlorophenyl)propanoate | Acetylamino group | Distinct pharmacological properties |

Case Studies and Research Findings

-

Histone Deacetylase Inhibition :

- A study demonstrated that this compound effectively inhibits HDACs, leading to increased acetylation of histones and subsequent changes in gene expression linked to cancer cell proliferation .

-

Antimicrobial Activity :

- Research indicated that this compound exhibited significant antibacterial effects against multi-drug resistant strains, with minimum inhibitory concentrations (MICs) ranging from 46.9 μg/mL to 93.7 μg/mL .

- Cytotoxic Effects on Cancer Cells :

常见问题

Q. What are the recommended methods for synthesizing Methyl 2-amino-2-(4-chlorophenyl)propanoate?

The compound is typically synthesized via condensation reactions or functional group transformations. For example, methyl 3-(4-chlorophenyl)-3-(methoxyimino)propanoate can be synthesized using oxirane ring-opening reactions with hydrobromic acid, followed by esterification (70% yield) . Key steps include:

- NMR characterization : Monitoring reaction progress via and NMR to confirm intermediate formation (e.g., δ 5.31 ppm for CHBr in brominated intermediates) .

- Purification : Recrystallization using acetonitrile to achieve high purity .

Q. How is the molecular structure of this compound validated?

X-ray crystallography is the gold standard for structural validation. The SHELX software suite (e.g., SHELXL, SHELXS) is widely used for refining crystallographic data, particularly for chiral centers and stereochemical assignments . For example:

- Crystallographic parameters : Space group identification and refinement residuals (e.g., -factor < 0.05) ensure accuracy .

- Chiral resolution : Enantiomeric purity can be confirmed using circular dichroism (CD) or chiral HPLC .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR (e.g., δ 7.37 ppm for aromatic protons in 4-chlorophenyl groups) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] calculated for CHNO: 233.0926) .

- Infrared Spectroscopy (IR) : Functional group identification (e.g., 1745 cm for ester C=O stretches) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

- Case Study : If X-ray data (e.g., bond lengths) conflict with DFT calculations, re-evaluate refinement parameters (e.g., thermal displacement factors in SHELXL) .

- Data Validation : Cross-check NMR chemical shifts with predicted values using software like ACD/Labs or ChemDraw .

Q. What strategies optimize enantiomeric purity during synthesis?

- Chiral Catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the 2-amino position .

- Chromatographic Resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve >99% enantiomeric excess (ee) .

Q. How are impurities profiled and quantified in this compound?

- Reference Standards : Use certified impurities (e.g., methyl 2-(4-ethylphenyl)propanoate) for HPLC calibration .

- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed byproducts) at limits of quantification (LOQ) ≤ 0.1% .

Methodological Challenges

- Stereochemical Complexity : The 2-amino group introduces chirality, requiring rigorous stereochemical control during synthesis and analysis .

- Byproduct Formation : Brominated intermediates (e.g., methyl 2-bromo-3-(4-chlorophenyl)propanoate) may form during synthesis, necessitating careful purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。